CCT 241533 dihydrochloride is a potent and selective inhibitor of the checkpoint kinase 2 (CHK2), an important enzyme involved in the cellular response to DNA damage. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to enhance the efficacy of certain chemotherapeutic agents by inhibiting CHK2 activity. The chemical structure of CCT 241533 dihydrochloride allows it to effectively bind to the ATP-binding site of CHK2, thereby blocking its function.
CCT 241533 dihydrochloride is classified as a small molecule inhibitor specifically targeting CHK2. It is identified by the CAS number 1962925-28-5 and is available from various suppliers including Tocris Bioscience and MedChemExpress . The compound has been extensively studied in vitro and in vivo for its pharmacological properties and therapeutic potential.
The synthesis of CCT 241533 dihydrochloride involves several key steps, typically starting from commercially available precursors. The detailed synthetic route has been documented in scientific literature, with modifications that may enhance yield or purity. The synthesis generally includes the formation of a quinazoline core, which is crucial for its inhibitory activity against CHK2.
In one study, CCT 241533 was synthesized using a multi-step process that included reactions such as cyclization and functional group modifications to achieve the desired molecular structure . The final product is purified through techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.
CCT 241533 dihydrochloride has a complex molecular structure characterized by a quinazoline core substituted with various functional groups that enhance its binding affinity for CHK2. The crystal structure analysis reveals that it occupies the ATP-binding site of CHK2, forming critical hydrogen bonds that stabilize the inhibitor-enzyme interaction.
The molecular formula of CCT 241533 dihydrochloride can be represented as , with a molecular weight of approximately 366.24 g/mol. Its three-dimensional configuration allows for effective interaction with the kinase domain, which is essential for its inhibitory action .
CCT 241533 dihydrochloride primarily functions as an inhibitor through competitive inhibition of CHK2. This means that it competes with ATP for binding to the active site of the enzyme. The inhibition kinetics have been characterized, showing an IC50 value of approximately 3 nM, indicating high potency .
In biochemical assays, CCT 241533 has demonstrated minimal cross-reactivity with other kinases, maintaining a selectivity ratio greater than 63-fold over CHK1, which is another key kinase involved in DNA damage response . This selectivity is crucial for minimizing off-target effects during therapeutic applications.
The mechanism of action of CCT 241533 dihydrochloride involves its binding to the ATP-binding pocket of CHK2, inhibiting its phosphorylation activity. This inhibition prevents CHK2 from phosphorylating downstream targets involved in cell cycle regulation and DNA repair processes. Specifically, it blocks autophosphorylation at serine 516, which is critical for CHK2 activation following DNA damage .
By inhibiting CHK2, CCT 241533 enhances the sensitivity of cancer cells to DNA-damaging agents such as etoposide, thereby potentially improving therapeutic outcomes in cancer treatment . This mechanism underscores its role as a valuable tool in cancer research and therapy.
CCT 241533 dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for laboratory experiments and potential clinical applications.
CCT 241533 dihydrochloride has significant applications in scientific research, particularly in studies focused on:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2